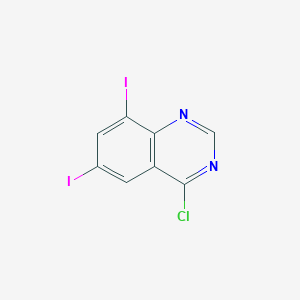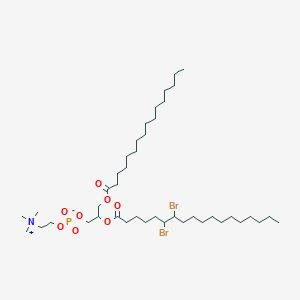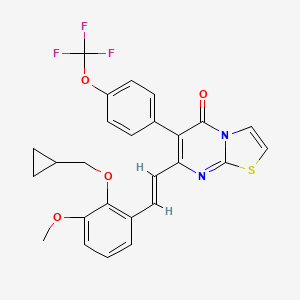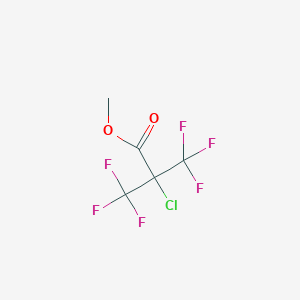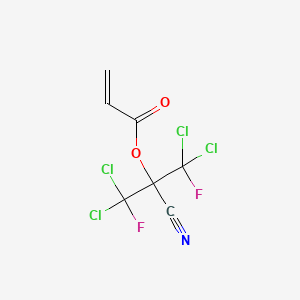
Ertapenem Impurity DIPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem Impurity DIPP involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the diisopropoxyphosphoryl group and the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Pyrrolidine Ring Formation: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Diisopropoxyphosphoryl Group: This step involves the phosphorylation of the pyrrolidine ring using diisopropyl phosphorochloridate under basic conditions.
Attachment of Benzoic Acid Moiety: The final step involves the coupling of the phosphorylated pyrrolidine with a benzoic acid derivative using peptide coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of automated reactors and real-time monitoring systems ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ertapenem Impurity DIPP undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrrolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The diisopropoxyphosphoryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ertapenem Impurity DIPP is utilized in various scientific research applications:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Ertapenem.
Pharmaceutical Quality Control: Ensures the purity and stability of Ertapenem formulations.
Biological Studies: Investigates the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Chemical Research: Studies the reactivity and stability of phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of Ertapenem Impurity DIPP is primarily studied in the context of its role as an impurity. It does not have a direct therapeutic effect but can influence the stability and efficacy of Ertapenem. The molecular targets and pathways involved include interactions with penicillin-binding proteins and potential degradation pathways that affect the overall stability of the drug.
Comparison with Similar Compounds
Ertapenem Impurity DIPP can be compared with other impurities and degradation products of Ertapenem:
Ertapenem Impurity A: Another significant impurity with different structural features.
Ertapenem Impurity B: Known for its different reactivity and stability profile.
Ertapenem Impurity C: Exhibits unique chemical properties compared to DIPP.
This compound is unique due to its specific diisopropoxyphosphoryl group and the resulting chemical behavior, which distinguishes it from other impurities.
Properties
Molecular Formula |
C18H27N2O6PS |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[[1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23) |
InChI Key |
CKLWFRGLRHJOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





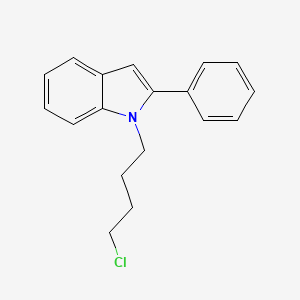


![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)
